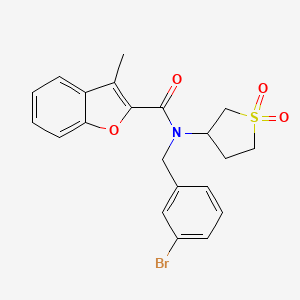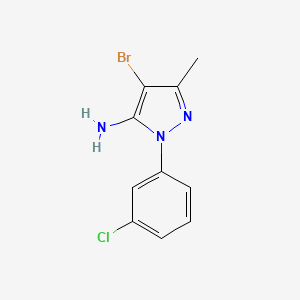
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- is a heterocyclic organic compound with significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with bromine, chlorine, and methyl groups, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of hydrazines with 1,3-diketones or β-keto esters, followed by halogenation and further functionalization.
Cyclization: The initial step involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters to form pyrazole intermediates.
Halogenation: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazol-5-amine, 4-bromo-1-phenyl-3-methyl-
- 1H-Pyrazol-5-amine, 4-chloro-1-(3-chlorophenyl)-3-methyl-
- 1H-Pyrazol-5-amine, 4-bromo-1-(4-chlorophenyl)-3-methyl-
Uniqueness
1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, allows for versatile chemical modifications and potential biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl-, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1020703-65-4 |
|---|---|
Molecular Formula |
C10H9BrClN3 |
Molecular Weight |
286.55 g/mol |
IUPAC Name |
4-bromo-2-(3-chlorophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c1-6-9(11)10(13)15(14-6)8-4-2-3-7(12)5-8/h2-5H,13H2,1H3 |
InChI Key |
ITKHHCKWLWTXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(2-Methylbutan-2-yl)phenoxy]methyl]oxirane](/img/structure/B12115320.png)
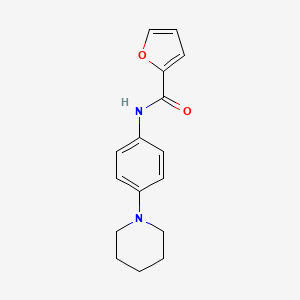

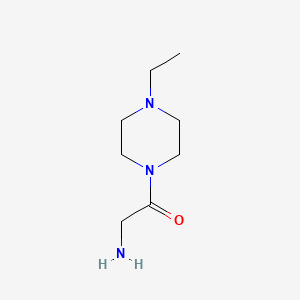
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)
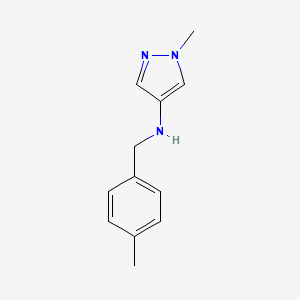
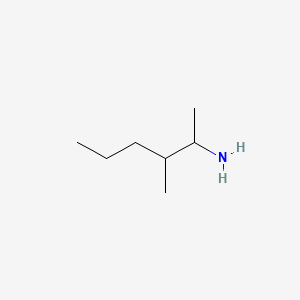
![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)
